molecular formula C24H28N2O6S B2573484 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide CAS No. 328539-67-9

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Cat. No. B2573484
CAS RN: 328539-67-9
M. Wt: 472.56
InChI Key: JWEQSXYWLZEJJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide, commonly known as BAY 11-7082, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2001 by researchers at Bayer AG and has since been studied extensively for its anti-inflammatory and anti-cancer properties.

Mechanism of Action

BAY 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This results in the accumulation of IκBα and the inhibition of NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. By inhibiting NF-κB activity, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to have anti-oxidant, anti-viral, and anti-bacterial effects. It has also been shown to modulate the activity of enzymes involved in drug metabolism and detoxification.

Advantages and Limitations for Lab Experiments

One of the advantages of BAY 11-7082 is its specificity for NF-κB inhibition. It has been shown to have minimal effects on other signaling pathways and transcription factors, which makes it a valuable tool for studying the role of NF-κB in various biological processes. However, BAY 11-7082 is a synthetic compound that requires specialized equipment and expertise for synthesis and handling. It is also relatively expensive compared to other inhibitors of NF-κB.

Future Directions

There are several potential future directions for the study of BAY 11-7082. One area of interest is the development of more potent and selective inhibitors of NF-κB. Another area of interest is the investigation of the role of NF-κB in various diseases and biological processes. BAY 11-7082 has already been shown to have potential therapeutic applications in inflammatory diseases and cancer, but its effects in other conditions such as neurodegenerative diseases and cardiovascular diseases are not well understood. Finally, the development of novel drug delivery systems for BAY 11-7082 may improve its efficacy and reduce its toxicity in vivo.

Synthesis Methods

BAY 11-7082 is synthesized through a multi-step process that involves the reaction of 4-nitrobenzoyl chloride with 4-methoxynaphthalene-1-amine to form an intermediate compound. This intermediate is then reacted with bis(2-methoxyethyl)amine and sulfuric acid to form the final product. The synthesis of BAY 11-7082 is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

BAY 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. By inhibiting NF-κB activity, BAY 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases.
In addition to its anti-inflammatory properties, BAY 11-7082 has also been shown to have anti-cancer effects. It has been shown to inhibit the growth and proliferation of a wide range of cancer cell lines, including breast, prostate, and pancreatic cancer cells. The mechanism of action of BAY 11-7082 in cancer cells is not fully understood, but it is thought to involve the inhibition of NF-κB activity and the induction of apoptosis.

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S/c1-30-16-14-26(15-17-31-2)33(28,29)19-10-8-18(9-11-19)24(27)25-22-12-13-23(32-3)21-7-5-4-6-20(21)22/h4-13H,14-17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEQSXYWLZEJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.